![molecular formula C22H27ClN2O2S B2759822 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide CAS No. 1235267-18-1](/img/structure/B2759822.png)
5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
The compound “5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide” is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight is 368.84 .Physical And Chemical Properties Analysis
This compound has a melting point of 209-214 °C (lit.) . The SMILES string representation of this compound is COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O .Scientific Research Applications
- Role of the Compound : 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules .
- Application : The compound acts as a catalyst for greener amine synthesis via transfer hydrogenation of imines. This process provides an environmentally benign route to produce amines, essential building blocks in organic chemistry .
- Versatile Catalyst : It serves as a versatile catalyst for reductive amination by transfer hydrogenation. Reductive amination is a crucial step in the synthesis of pharmaceuticals and fine chemicals .
- Research : Studies have explored the neuroleptic activity of related compounds. For instance, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (a close analogue) was investigated for its effects on operant avoidance responses in rats .
- Research Findings : Although specific studies on this exact compound are limited, related benzamides have been evaluated for their antioxidant and antibacterial activities. Researchers have characterized their properties and potential applications .
Suzuki–Miyaura Coupling
Greener Amine Synthesis
Reductive Amination
Neuroleptic Activity
Antioxidant and Antibacterial Properties
Intermediate in Glyburide Synthesis
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-methoxy-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2S/c1-27-20-8-7-18(23)13-19(20)22(26)24-14-16-9-11-25(12-10-16)15-17-5-3-4-6-21(17)28-2/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRUGMQALSRFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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